5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Lipophilicity Drug Design Lead Optimization

Medicinal chemists often struggle to source fluorinated pyrrolidine scaffolds with balanced lipophilicity for CNS or oral bioavailability programs. This racemic 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1518440-13-5) provides a cost-effective, electron-deficient building block with: • 95% purity, supplied as rel-(2R,3R) racemate. • Enhanced lipophilicity (XLogP3-AA 0.2 vs. -1.0 for pyroglutamic acid) via -CF3 group. • Activated lactam carbonyl for diastereoselective C-C bond formation. Ideal for fragment-based SAR, chiral resolution, and methodology studies.

Molecular Formula C6H6F3NO3
Molecular Weight 197.11 g/mol
CAS No. 1518440-13-5
Cat. No. B1431662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
CAS1518440-13-5
Molecular FormulaC6H6F3NO3
Molecular Weight197.11 g/mol
Structural Identifiers
SMILESC1C(C(NC1=O)C(=O)O)C(F)(F)F
InChIInChI=1S/C6H6F3NO3/c7-6(8,9)2-1-3(11)10-4(2)5(12)13/h2,4H,1H2,(H,10,11)(H,12,13)
InChIKeyQNSRKTDHKSZVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity and Procurement Baseline


5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1518440-13-5) is a synthetic pyrrolidine-2-carboxylic acid derivative containing a 5-oxo lactam and a 3-trifluoromethyl substituent. Its molecular formula is C₆H₆F₃NO₃ with a molecular weight of 197.11 g/mol [1]. The compound features two hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area of 66.4 Ų, and a predicted XLogP3-AA of 0.2, indicating moderate lipophilicity imparted by the –CF₃ group [1]. The 5-oxopyrrolidine scaffold serves as a versatile building block for generating diverse derivatives through functionalization at the carboxylic acid, the lactam nitrogen, or the C-3 position [2]. The compound is supplied as a racemic mixture (rel-(2R,3R) configuration) and is available at purity grades of 95–98% from multiple vendors .

Scaffold 5-Oxopyrrolidine-2-carboxylic acid bearing –CF₃ at C-3
Stereochemistry Racemic mixture (rel-(2R,3R)); supports resolution or reference standard use
Procurement Available at research-grade purity from multiple vendors

Differentiation from Common In-Class Analogs


The 3-trifluoromethyl substituent fundamentally alters the physicochemical profile of the 5-oxopyrrolidine-2-carboxylic acid scaffold. In contrast to the parent 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid), the –CF₃ group significantly increases lipophilicity (ΔXLogP3-AA ~0.2 vs. –1.0 for pyroglutamic acid) [1][2] and withdraws electron density, reducing the basicity of the lactam nitrogen and enhancing the acidity of the carboxylic acid [3]. These changes influence membrane permeability, hydrogen-bonding propensity, and the scaffold's ability to engage in fluorine-specific interactions (e.g., orthogonal multipolar C–F···C=O contacts) that are absent in non-fluorinated analogs [4]. Furthermore, the racemic mixture (CAS 1518440-13-5) differs from its enantiopure stereoisomer (2S,3S; CAS 185522-61-6) in both chiral recognition events and crystallinity, which can affect resolution steps and downstream biological readouts. Substituting with a des-fluoro analog or an enantiopure form without verification therefore risks irreproducible synthetic outcomes or invalid structure-activity relationships.

If considering
Potential mismatch
Non-fluorinated pyroglutamic acid
Lipophilicity and electronic activation differ; permeability and reactivity profiles may not transfer
Enantiopure (2S,3S) form (CAS 185522-61-6)
Stereochemical outcomes and crystallization behavior may shift; resolution required if single enantiomer is needed

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Des-Fluoro Scaffold

The –CF₃ substituent increases the predicted logP by approximately 1.2 units relative to 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid). The target compound has a computed XLogP3-AA of 0.2 [1], whereas pyroglutamic acid (PubChem CID 7405) shows an XLogP3-AA of –1.0 [2]. This gain in lipophilicity is anticipated to improve passive membrane permeability and is consistent with the established effect of trifluoromethyl groups on heterocyclic scaffolds [3].

Lipophilicity Shift
Reported
ΔXLogP3-AA ≈ +1.2 vs pyroglutamic acid
May influence passive permeability profiling
Computed values; experimental logD recommended
Lipophilicity Drug Design Lead Optimization

Hydrogen-Bond Donor Count vs. Ester Prodrugs

The free carboxylic acid provides two hydrogen-bond donors (HBDs), compared to zero HBDs for the corresponding methyl ester, methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS 1909294-32-1). According to the PubChem computed properties, the target acid has an HBD count of 2 [1], while the methyl ester is expected to have an HBD count of 0. This difference affects aqueous solubility, crystal packing, and the ability to form salt or co-crystal formulations [2].

HBD Count vs. Ester
Class-level
ΔHBD = 2 (acid vs. methyl ester)
Affects solid-state and formulation properties
Comparator property inferred from structure
Prodrug Design Physicochemical Properties Formulation

Racemic Mixture vs. Enantiopure Form

CAS 1518440-13-5 is the racemic rel-(2R,3R) mixture, whereas CAS 185522-61-6 is the enantiopure (2S,3S)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid [1][2]. Racemic mixtures typically exhibit different melting points, solubilities, and crystallization behaviors compared to single enantiomers. The racemate may serve as a cost-effective starting material for diastereomeric resolution or as a reference standard for chiral HPLC method development [3]. In applications requiring defined absolute stereochemistry, the racemate cannot substitute for the enantiopure form without additional resolution steps.

Racemic vs. Enantiopure
Reported
Racemate (CAS 1518440-13-5) vs. (2S,3S)-enantiomer (CAS 185522-61-6)
Stereochemical selection governs synthetic route and cost
Physical property and pricing differences vendor-dependent
Stereochemistry Chiral Resolution Synthetic Intermediate

Electron-Withdrawing Effect on Lactam Reactivity

The strong electron-withdrawing effect of the –CF₃ group (Hammett σₘ ≈ 0.43) reduces the electron density on the lactam carbonyl and the adjacent carboxylic acid [1]. This increases the electrophilicity of the lactam carbon, potentially accelerating nucleophilic ring-opening or amidation relative to non-fluorinated 5-oxopyrrolidine-2-carboxylic acid [2]. While no direct kinetic comparison was identified in the literature, class-level inference suggests that the –CF₃ substituent can alter reaction rates and necessitate adjusted conditions for amide coupling or esterification reactions compared to des-fluoro analogs.

Electronic Activation
Class-level
Hammett σₘ ≈ 0.43 indicates increased lactam electrophilicity
May alter coupling conditions; experimental validation advised
No direct kinetic comparison available
Reactivity Amide Bond Formation Scaffold Derivatization

High-Value Application Scenarios


Medicinal Chemistry: Enhancing Passive Permeability

The 1.2-unit increase in XLogP3-AA over pyroglutamic acid [1] positions this compound as a favorable core for medicinal chemists seeking to improve membrane permeability of peptidomimetic or proline-analog leads. The –CF₃ group maintains a moderate molecular weight while boosting lipophilicity, potentially improving oral bioavailability or CNS penetration for programs where the parent pyroglutamic acid scaffold is too polar.

Synthetic Methodology: Diastereoselective Transformations

The electron-withdrawing –CF₃ group enhances the electrophilicity of the lactam carbonyl [2], making the scaffold a useful substrate for developing diastereoselective reactions such as the Dakin-West trifluoroacetylation recently reported [3]. Researchers investigating new C–C or C–N bond-forming methodologies on pyrrolidine scaffolds can exploit this electronic activation to achieve selectivity that is not accessible with des-fluoro analogs.

Chiral Reference Standard Preparation

As the racemic rel-(2R,3R) mixture, CAS 1518440-13-5 serves as an economical starting material for chiral resolution studies or as a reference standard for enantiomeric purity determination via chiral HPLC . Compared to the enantiopure (2S,3S) form (CAS 185522-61-6), the racemate offers lower procurement cost (~€615/50 mg) for method development and validation, provided the application tolerates mixed stereochemistry at the outset.

Physicochemical Profiling and Solid-State Characterization

With two hydrogen-bond donors, six hydrogen-bond acceptors, and a topological polar surface area of 66.4 Ų [4], this compound is suitable for systematic studies of how a single –CF₃ substitution alters the solid-state properties (polymorphism, solubility, hygroscopicity) of pyrrolidine-2-carboxylic acids. Such studies inform formulation and salt-selection strategies for early-stage drug candidates.

Application
Selection Property
Validation Focus
Passive permeability enhancement studies
Moderate computed logP gain
Experimental logD and PAMPA permeability assay
Diastereoselective reaction development
Electrophilic lactam activation by –CF₃
Reaction scope and diastereomeric ratio (dr) determination
Chiral HPLC method development and validation
Racemate as economical reference standard
Enantiomeric purity assessment and resolution screening
Solid-state property studies of fluorinated pyrrolidines
HBD count and TPSA influencing crystal packing
Polymorphism, solubility, and hygroscopicity screening
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